Guanosine-2'-monophosphate

Description

Contextualization within Purine (B94841) Nucleotide Biochemistry

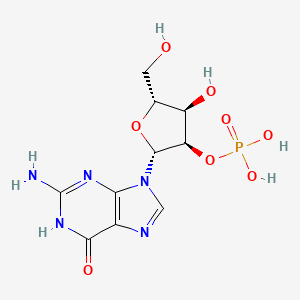

Guanosine-2'-monophosphate (2'-GMP) is a purine ribonucleotide, a class of organic molecules essential to life. Nucleotides are the monomeric units of nucleic acids like RNA and DNA. wikipedia.org Structurally, 2'-GMP consists of three components: a guanine (B1146940) base, a ribose sugar, and a single phosphate (B84403) group attached to the 2' position of the ribose sugar. nih.govdrugbank.com

Purine nucleotides, including guanosine (B1672433) derivatives, are synthesized in cells through two primary pathways: the de novo pathway and the salvage pathway. nih.gov The de novo pathway constructs the purine ring from simpler molecules like amino acids and carbon dioxide, starting from D-ribose 5′-phosphate. nih.govwikipedia.org The salvage pathway recycles purine bases and nucleosides that are released from the degradation of nucleic acids. nih.gov Guanosine monophosphate is a central molecule in these pathways and can be phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are crucial for RNA synthesis, energy transfer, and cellular signaling. cymitquimica.comcreative-enzymes.com While the 5'-isomer of GMP is the direct precursor for these processes, the 2'-isomer arises from distinct metabolic events, primarily RNA degradation. stanford.edunih.gov

Historical Perspectives in 2'-GMP Discovery and Early Research

The specific history of 2'-GMP's discovery is intertwined with the broader investigation of nucleic acids and their components. Early research on nucleotides intensified following the elucidation of DNA's structure. The identification and characterization of the different positional isomers of nucleotides, such as the 2', 3', and 5' monophosphates, were critical steps achieved through techniques like enzymatic hydrolysis and chromatography. libretexts.org

Key historical developments that contextualize 2'-GMP research include:

The discovery of cyclic nucleotides: The identification of cyclic adenosine (B11128) monophosphate (cAMP) and later cyclic guanosine monophosphate (cGMP) in the mid-20th century opened a new field of cellular signaling. wikipedia.orgwikiwand.com This spurred investigation into all forms of cyclic nucleotides and their related metabolites.

Enzyme-Substrate Studies: Early research characterized 2'-GMP as a potent inhibitor of specific enzymes, notably Ribonuclease T1 (RNase T1). nih.govebi.ac.uk Crystallographic studies of RNase T1 complexed with 2'-GMP provided foundational insights into enzyme-nucleotide interactions and specificity. ebi.ac.uknih.gov

Identification of 2',3'-cGMP: More recent research has established the physiological existence of another cyclic isomer, guanosine-2',3'-cyclic monophosphate (2',3'-cGMP), which is primarily formed during RNA degradation. nih.gov It was discovered that 2',3'-cGMP is metabolized into a mixture of 2'-GMP and 3'-GMP, identifying a significant endogenous pathway for 2'-GMP formation. nih.govmybiosource.com

Significance of 2'-GMP in Biological Systems Research

The significance of 2'-GMP in research stems from its unique origin and interactions, which distinguish it from the more abundant 5'-GMP. It serves as a key metabolite in specific biochemical pathways and as a tool for studying enzymatic processes. 2'-GMP is primarily recognized as a product of the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase. nih.govmybiosource.com Furthermore, its role as an inhibitor of enzymes like RNase T1 makes it a valuable compound in biochemical and structural biology research. nih.govebi.ac.uk The recent identification of a "2',3'-cGMP-guanosine pathway" suggests that 2'-GMP is an intermediate in a process that produces guanosine, a compound with known tissue-protective and anti-inflammatory properties. nih.gov

The position of the phosphate group on the ribose sugar dictates the chemical properties and biological roles of the guanosine monophosphate isomers.

Guanosine-5'-monophosphate (B10773721) (5'-GMP): This is the most prevalent and functionally diverse isomer. It serves as a direct monomer for RNA synthesis and is the product of de novo purine synthesis. biologyonline.com 5'-GMP is a critical metabolic hub, being phosphorylated to GDP and GTP, which are essential for signal transduction and energy transfer. cymitquimica.com It is also the degradation product of the second messenger 3',5'-cGMP. wikipedia.org

Guanosine-3'-monophosphate (3'-GMP): Like 2'-GMP, this isomer is primarily a product of RNA hydrolysis. stanford.edu Base-catalyzed cleavage of RNA produces an approximately equal mixture of 2'- and 3'-monophosphate nucleotides. stanford.edu It also arises from the breakdown of 2',3'-cGMP. nih.gov Research has shown that 3'-GMP can bind to enzymes like RNase T1, and its binding conformation can differ from that of 2'-GMP. ebi.ac.uk

This compound (2'-GMP): This isomer is distinguished by its formation from 2',3'-cGMP and its role as an intermediate in the pathway leading to guanosine. nih.gov Its distinct structure allows it to act as a specific inhibitor for certain ribonucleases, which has been exploited in research to understand enzyme mechanisms. nih.govebi.ac.uk

Table 1: Comparison of Guanosine Monophosphate Isomers

| Feature | This compound (2'-GMP) | Guanosine-3'-monophosphate (3'-GMP) | Guanosine-5'-monophosphate (5'-GMP) |

|---|---|---|---|

| Structure | Phosphate group at the 2' position of the ribose sugar. nih.gov | Phosphate group at the 3' position of the ribose sugar. libretexts.org | Phosphate group at the 5' position of the ribose sugar. cymitquimica.com |

| Primary Formation | Hydrolysis of 2',3'-cGMP; RNA degradation. nih.govmybiosource.com | Hydrolysis of 2',3'-cGMP; RNA degradation. stanford.edunih.gov | De novo synthesis; Salvage pathways; Degradation of 3',5'-cGMP. nih.govwikipedia.orgwikipedia.org |

| Key Research Role | Ribonuclease T1 inhibitor; Intermediate in the 2',3'-cGMP-guanosine pathway. nih.govnih.gov | Product of RNA hydrolysis; Used in comparative enzyme binding studies. stanford.eduebi.ac.uk | Monomer in RNA synthesis; Precursor to GDP/GTP; Product of cGMP signaling. cymitquimica.combiologyonline.com |

The relationship between 2'-GMP and cyclic GMP is complex, as there are multiple cyclic isomers.

Guanosine 3',5'-monophosphate (3',5'-cGMP): This is the well-known second messenger, commonly referred to as cGMP. It is synthesized from GTP by guanylate cyclases and plays a vital role in processes like vasodilation and phototransduction. wikipedia.orgnih.gov The relationship of 3',5'-cGMP to the GMP isomers is one of degradation; phosphodiesterases (PDEs) hydrolyze 3',5'-cGMP into 5'-GMP , not 2'-GMP. wikipedia.orgcore.ac.uk Therefore, 2'-GMP is not a direct product of the canonical cGMP signaling pathway.

Guanosine 2',3'-monophosphate (2',3'-cGMP): This is a positional isomer of 3',5'-cGMP. Unlike the second messenger, 2',3'-cGMP is not synthesized from GTP but is instead a product of RNA degradation, formed when tissue injury triggers RNA breakdown. nih.gov Research has shown that 2',3'-cGMP is metabolized by specific phosphodiesterases into both 2'-GMP and 3'-GMP. mybiosource.combiosynth.com This establishes a direct metabolic link and positions 2'-GMP as a downstream product in a distinct, non-signaling cyclic nucleotide pathway related to RNA turnover and cellular stress responses. nih.gov

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous second messenger in bacteria, distinct from the monomeric cGMP found in eukaryotes. nih.gov

Synthesis and Degradation: c-di-GMP is synthesized from two molecules of GTP by enzymes called diguanylate cyclases (DGCs). mdpi.com It is degraded by specific phosphodiesterases (PDEs) into a linear intermediate (pGpG) and ultimately into two molecules of 5'-GMP . pnas.orgscientificarchives.com

Research Context: There is no direct metabolic pathway linking c-di-GMP to 2'-GMP. The research fields are also largely separate. C-di-GMP research focuses on its role in regulating bacterial processes such as biofilm formation, motility, and virulence. pnas.orgukrbiochemjournal.org In contrast, 2'-GMP research is primarily concerned with RNA metabolism, enzyme kinetics, and its potential role in tissue protection in eukaryotes. nih.govebi.ac.uk The only commonality is that both pathways ultimately involve a guanosine monophosphate isomer, but the specific isomer and the biological context are different.

Table 2: Overview of Guanosine-based Cyclic Nucleotides and their Relation to 2'-GMP

| Cyclic Nucleotide | Guanosine 3',5'-monophosphate (3',5'-cGMP) | Guanosine 2',3'-monophosphate (2',3'-cGMP) | Cyclic Dimeric Guanosine Monophosphate (c-di-GMP) |

|---|---|---|---|

| Primary Role | Second messenger in eukaryotes (e.g., vasodilation). wikipedia.orgnih.gov | Product of RNA degradation in eukaryotes. nih.gov | Second messenger in bacteria (e.g., biofilm formation). nih.govpnas.org |

| Synthesis | From GTP by guanylate cyclase. wikipedia.org | From RNA degradation. nih.gov | From 2x GTP by diguanylate cyclase. mdpi.com |

| Degradation Product | 5'-GMP. wikipedia.orgcore.ac.uk | 2'-GMP and 3'-GMP. nih.govmybiosource.com | Two molecules of 5'-GMP (via pGpG). pnas.orgscientificarchives.com |

| Direct Relationship to 2'-GMP | No | Yes (precursor) | No |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Metabolic Pathways and Biosynthesis of 2 Gmp

De Novo Synthesis Pathways relevant to Guanosine (B1672433) Monophosphate Precursors

The de novo synthesis of purine (B94841) nucleotides is a fundamental and highly conserved metabolic pathway. This process begins with simple precursor molecules and culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). nih.govmdpi.com

The synthesis of GMP from IMP involves a two-step enzymatic process:

IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.org

GMP Synthase (GMPS): XMP is then converted to GMP through the action of GMP synthase. This enzyme utilizes glutamine as a nitrogen donor and requires ATP for energy. mdpi.comwikipedia.org

The regulation of this pathway is tightly controlled, with adenine (B156593) nucleotides playing a significant role in inducing the synthesis of the enzymes involved in GMP production. nih.gov

Table 1: Key Enzymes in the De Novo Synthesis of GMP Precursors

| Enzyme | Substrate | Product | Function |

| IMP Dehydrogenase (IMPDH) | Inosine Monophosphate (IMP) | Xanthosine Monophosphate (XMP) | Catalyzes the oxidation of IMP. wikipedia.org |

| GMP Synthase (GMPS) | Xanthosine Monophosphate (XMP) | Guanosine Monophosphate (GMP) | Catalyzes the amination of XMP. mdpi.comwikipedia.org |

Salvage Pathways involving Guanosine and related Nucleosides

In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides through salvage pathways. This is a more energy-efficient method of producing nucleotides. The key enzyme in the guanine (B1146940) salvage pathway is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This enzyme catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to guanine, directly forming guanosine monophosphate.

Guanosine itself can also be salvaged. It can be phosphorylated to GMP, a reaction that is a critical part of nucleotide metabolism. drugbank.com

Phosphorylation Mechanisms for Guanosine to Guanosine Monophosphate

The conversion of the nucleoside guanosine to its monophosphate form is a crucial step for its incorporation into nucleic acids or for its role in cellular signaling. This phosphorylation can occur through enzymatic and potentially non-enzymatic mechanisms.

Nucleoside kinases are the primary enzymes responsible for phosphorylating nucleosides. Specific kinases can catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to guanosine to form guanosine monophosphate. This enzymatic activity is fundamental for maintaining the cellular pool of guanine nucleotides. drugbank.com

Research into the origins of life and prebiotic chemistry often explores non-enzymatic mechanisms for the formation of essential biomolecules. While specific studies on the non-enzymatic phosphorylation of guanosine to form 2'-GMP are not prominent, the general principles of non-enzymatic phosphorylation of nucleosides have been investigated in various model systems. These studies are crucial for understanding how nucleotides may have formed in the absence of biological catalysts.

Catabolism and Degradation of Guanosine Monophosphate

The breakdown of guanosine monophosphate is a critical process for maintaining nucleotide homeostasis and for the excretion of excess nitrogen.

The catabolism of GMP can proceed through several steps. In some organisms, GMP can be dephosphorylated to guanosine. nih.gov Subsequently, guanosine can be deaminated by guanosine deaminase to form xanthosine. nih.gov This pathway represents an alternative to the deamination of the free base guanine. Research in Arabidopsis thaliana has shown that xanthosine is exclusively generated through the deamination of guanosine, highlighting the importance of this specific catabolic route in plants. nih.gov

The degradation of cyclic GMP (cGMP) to 5'-GMP is carried out by phosphodiesterases. wikipedia.orgnih.gov This is a key step in terminating cGMP-mediated signaling.

Role of Phosphodiesterases in Guanosine Monophosphate-related Metabolism

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in cellular signal transduction by hydrolyzing the phosphodiester bonds of cyclic nucleotides. While the most extensively studied PDEs regulate the levels of the second messengers 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP), a distinct class of phosphodiesterases is involved in the metabolism of 2'-mononucleotides. nih.govmdpi.com

The primary enzyme implicated in the direct production of Guanosine-2'-monophosphate (2'-GMP) is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) . nih.govmdpi.com Unlike the PDEs that degrade 3',5'-cGMP to guanosine-5'-monophosphate (B10773721) (5'-GMP), CNPase specifically catalyzes the hydrolysis of the 3'-phosphoester bond of 2',3'-cyclic nucleotides. nih.gov This enzymatic action results in the formation of the corresponding 2'-nucleoside monophosphate. nih.govmdpi.com

The metabolic reaction involving guanosine derivatives is as follows: Guanosine 2',3'-cyclic monophosphate + H₂O → this compound

CNPase is abundantly expressed in the central nervous system of vertebrates, where it constitutes a significant portion of the total myelin protein. wikipedia.org However, its presence is not restricted to myelinated cells; it has also been identified in various other cell types and subcellular compartments, including mitochondria. nih.govmdpi.com Although the precise physiological substrate of CNPase in vivo is still a subject of investigation, its catalytic activity of producing 2'-nucleotides from 2',3'-cyclic precursors is well-established through in vitro studies. mdpi.com

The function of CNPase highlights a specific metabolic pathway where a phosphodiesterase is directly responsible for the generation of 2'-GMP. This is distinct from the metabolic pathways of the more common 5'-GMP, which is produced from the hydrolysis of 3',5'-cGMP by other families of phosphodiesterases (e.g., PDE1, PDE2, PDE5, PDE6, PDE9, PDE10, and PDE11). wikipedia.org

Detailed research findings on the key phosphodiesterase involved in 2'-GMP metabolism are summarized in the table below.

| Enzyme | Abbreviation | Substrate | Product | Primary Location |

|---|---|---|---|---|

| 2',3'-cyclic nucleotide 3'-phosphodiesterase | CNPase | Guanosine 2',3'-cyclic monophosphate | This compound | Central Nervous System (Myelin), Mitochondria |

This specific role of CNPase underscores the diversity within the phosphodiesterase superfamily and delineates a distinct metabolic route for the synthesis of 2'-isomers of guanosine monophosphate, separating it from the well-documented signaling pathways involving 3',5'-cyclic GMP.

Iii. Molecular Mechanisms and Cellular Roles of 2 Gmp

Role in Nucleic Acid Synthesis and Metabolism Research

Research into guanosine (B1672433) monophosphates illuminates the intricate balance of nucleotide pools required for the synthesis and maintenance of genetic material.

While Guanosine-5'-monophosphate (B10773721) (GMP) is the form directly incorporated into growing RNA chains during transcription, the study of other GMP isomers, including 2'-GMP, is critical for understanding RNA metabolism and degradation. wikipedia.org Recent research has identified an alternative pathway involving 2',3'-cyclic GMP (2',3'-cGMP), which is metabolized into both 2'-GMP and 3'-GMP. nih.gov

The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is responsible for converting 2',3'-cGMP into 2'-GMP. The physiological existence of this pathway was demonstrated in studies using CNPase knockout mice (CNPase−/−). In these animals, urinary levels of 2'-GMP were drastically reduced, while levels of 3'-GMP were significantly increased, indicating that in the absence of CNPase, the metabolism of 2',3'-cGMP is shunted towards the production of 3'-GMP. nih.gov These findings confirm that 2'-GMP is a naturally occurring metabolite in pathways related to RNA turnover.

Table 1: Relative Urinary Nucleotide Levels in CNPase Knockout Mice

| Nucleotide | Change in CNPase−/− Mice vs. Wild Type | Implication |

|---|---|---|

| 2',3'-cGMP | ▲ 147% Increase | Reduced metabolism by CNPase. nih.gov |

| 2'-GMP | ▼ 83% Reduction | Demonstrates CNPase is the primary source of 2'-GMP from 2',3'-cGMP. nih.gov |

| 3'-GMP | ▲ 261% Increase | Shunting of 2',3'-cGMP metabolism to alternative pathways. nih.gov |

Guanosine monophosphate contributes to the synthesis of DNA, but not directly. For incorporation into DNA, the ribose sugar of GMP must first be converted to deoxyribose, forming deoxyguanosine monophosphate (dGMP). This dGMP is then phosphorylated to deoxyguanosine triphosphate (dGTP), one of the four essential precursors for DNA replication.

Research has shown that the pools of the four deoxyribonucleoside triphosphates (dNTPs) are often asymmetric. Specifically, dGTP is typically underrepresented, constituting only 5-10% of the total dNTP pool. nih.gov Studies using in vitro DNA replication assays have investigated whether this natural imbalance affects the fidelity of DNA synthesis. Findings indicate that replicating DNA with dNTP concentrations mimicking those in human cell nuclei does not significantly decrease accuracy compared to replication with equimolar concentrations. However, the specific patterns of mispairing events that lead to mutations are altered, with an excess of any single dNTP being more mutagenic than a corresponding deficiency. nih.gov

Guanosine Monophosphate as a Signaling Molecule or Precursor in Specific Pathways

Beyond its role in nucleic acid metabolism, GMP is a critical component of cellular signaling, primarily as the precursor to and degradation product of the second messenger cyclic guanosine monophosphate (cGMP).

The concentration of guanosine monophosphates is tightly linked to the termination of signaling cascades. The second messenger 3',5'-cyclic GMP (cGMP) is responsible for a wide array of physiological effects, including smooth muscle relaxation and regulation of ion channels. wikipedia.orgnih.gov The signals initiated by cGMP are terminated by a class of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic phosphodiester bond in cGMP to produce Guanosine-5'-monophosphate (5'-GMP). wikipedia.orgbioone.org This conversion of the active signaling molecule (cGMP) into an inactive form (5'-GMP) is a crucial step in regulating the duration and intensity of the signal, ensuring that cellular responses are appropriately controlled. bioone.org

While GMP itself is not the direct precursor to cGMP, it is a foundational molecule in the synthesis pathway. GMP is phosphorylated to guanosine diphosphate (B83284) (GDP) and subsequently to guanosine triphosphate (GTP). This GTP serves as the direct substrate for the synthesis of cGMP. wikipedia.orgpressbooks.pub Therefore, the cellular pool of GMP is essential for maintaining the supply of GTP needed for cGMP production and signaling.

The conversion of GTP to cGMP is catalyzed by the enzyme guanylate cyclase (GC). wikipedia.org This enzyme exists in two major forms, which are activated by different signals, allowing for precise control over cGMP production in various cellular contexts. pressbooks.pub

Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is a primary receptor for the gaseous signaling molecule nitric oxide (NO). pressbooks.pubnih.gov When NO binds to the heme group of sGC, the enzyme's catalytic activity is dramatically increased, leading to a rapid synthesis of cGMP. pressbooks.pub This NO-sGC-cGMP pathway is fundamental to processes like vasodilation. researchgate.net

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors that are activated by the binding of peptide hormones, such as atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). wikipedia.orgresearchgate.net Upon hormone binding to the extracellular domain, the intracellular catalytic domain is activated to produce cGMP. pressbooks.pub

Research comparing normal and transformed cells has shown significant differences in GC activity. For instance, in studies with cultured fibroblasts, guanylate cyclase activity was found to be low during logarithmic growth but increased as cells became confluent. In contrast, virally transformed cells consistently showed greatly diminished or undetectable guanylate cyclase activity, suggesting a link between cGMP signaling and the regulation of cell growth. nih.gov

Table 2: Comparison of Guanylate Cyclase (GC) Isoforms

| Feature | Soluble Guanylate Cyclase (sGC) | Particulate Guanylate Cyclase (pGC) |

|---|---|---|

| Location | Cytosol pressbooks.pub | Cell Membrane pressbooks.pub |

| Activators | Nitric Oxide (NO) pressbooks.pubnih.gov | Natriuretic Peptides (e.g., ANP, CNP) wikipedia.orgresearchgate.net |

| Structure | Heterodimer with a heme group wikipedia.org | Transmembrane receptor with an intracellular catalytic domain pressbooks.pub |

| Primary Function | Mediates NO-dependent signaling (e.g., vasodilation) researchgate.net | Mediates peptide hormone signaling (e.g., water/electrolyte balance) pressbooks.pub |

Precursor for cGMP Signaling Pathway Research

cGMP-dependent Protein Kinase Activation Mechanisms

Guanosine-3',5'-cyclic monophosphate (cGMP) acts as a crucial second messenger by activating cGMP-dependent protein kinase (PKG), a serine/threonine-specific protein kinase. wikipedia.org The activation of PKG is a complex process involving conformational changes induced by the binding of cGMP, as well as autophosphorylation.

Each subunit of the PKG homodimer possesses a regulatory domain and a catalytic domain. wikipedia.orgpnas.org The regulatory domain contains two distinct cGMP-binding sites, a high-affinity site and a low-affinity site. pnas.org In the absence of cGMP, the N-terminal region of the regulatory domain acts as an autoinhibitory domain, binding to the catalytic cleft and suppressing the kinase activity. wikipedia.orgpnas.org

The binding of cGMP to these sites on the regulatory domain triggers a significant conformational change in the PKG enzyme. wikipedia.org This change relieves the inhibition of the catalytic core, allowing the kinase to phosphorylate its substrate proteins. wikipedia.org Full activation of a PKG monomer is achieved by the binding of two cGMP molecules. pnas.org While cGMP binding is the primary activation mechanism, activation can also be accomplished through autophosphorylation within the autoinhibitory domain. pnas.org Given that cGMP binding stimulates this autophosphorylation, it is likely that the cellular activation of PKG involves a concerted action of both cGMP binding and autophosphorylation. pnas.org

Different isoforms of PKG exhibit varying sensitivities to cGMP. For instance, the PKG-Iβ isoform is activated at approximately 10-fold higher cGMP concentrations than the PKG-Iα isoform. wikipedia.org

| PKG Activation Step | Description |

| Inactive State | The autoinhibitory domain of the regulatory domain is bound to the catalytic cleft, preventing substrate phosphorylation. |

| cGMP Binding | Two molecules of cGMP bind to the high-affinity and low-affinity sites on the regulatory domain of each PKG monomer. |

| Conformational Change | cGMP binding induces a conformational change that releases the autoinhibitory domain from the catalytic cleft. |

| Autophosphorylation | cGMP binding stimulates the autophosphorylation of the autoinhibitory domain, further promoting activation. |

| Active State | The catalytic domain is now accessible to its substrates, leading to the phosphorylation of target proteins. |

Regulation of Ion Channels and other Downstream Effectors via cGMP

Once activated, cGMP-dependent protein kinase (PKG) phosphorylates a multitude of downstream effector proteins, thereby modulating a wide array of cellular processes. A significant role of the cGMP-PKG signaling pathway is the regulation of ion channel activity and calcium homeostasis. cusabio.comnih.gov

In smooth muscle cells, PKG activation leads to the opening of calcium-activated potassium channels. This results in hyperpolarization of the cell membrane and subsequent muscle relaxation. wikipedia.org Furthermore, PKG can inhibit the activity of phospholipase C, which in turn reduces the release of calcium ions from intracellular stores. wikipedia.org The cGMP-PKG pathway also influences calcium levels by phosphorylating phospholamban on the sarcoplasmic reticulum. This phosphorylation relieves the inhibition of Ca2+-ATPase, leading to the sequestration of Ca2+ into the sarcoplasmic reticulum and a decrease in cytosolic calcium levels. cusabio.com

The cGMP/PKG signaling cascade has been shown to regulate endoplasmic reticulum (ER) calcium channels. Studies have demonstrated that elevated cGMP/PKG signaling can induce the expression and activity of the inositol (B14025) 1,4,5-trisphosphate receptor 1 (IP3R1) and the ryanodine (B192298) receptor 2 (RyR2), contributing to dysregulation of ER calcium homeostasis. arvojournals.org

Beyond direct ion channel regulation, PKG can influence other signaling pathways. For example, in some animal smooth muscle cells, PKG can phosphorylate and enhance the activity of Regulator of G-protein Signaling (RGS) proteins, which act as GTPase-activating proteins for Gα subunits, thereby modulating G-protein coupled receptor signaling. mdpi.com

| Effector | Mechanism of Regulation by cGMP/PKG | Cellular Outcome |

| Calcium-activated potassium channels | Direct phosphorylation and activation by PKG. wikipedia.org | Hyperpolarization and smooth muscle relaxation. wikipedia.org |

| Phospholipase C | Inhibition of agonist activity by PKG. wikipedia.org | Reduced release of stored intracellular calcium. wikipedia.org |

| Phospholamban | Phosphorylation by PKG, leading to activation of Ca2+-ATPase. cusabio.com | Sequestration of calcium into the sarcoplasmic reticulum. cusabio.com |

| IP3R1 and RyR2 | Increased expression and activity induced by elevated cGMP/PKG signaling. arvojournals.org | Dysregulation of endoplasmic reticulum calcium homeostasis. arvojournals.org |

| RGS Proteins | Phosphorylation by PKG, enhancing their GTPase activity. mdpi.com | Amplified inhibition of GPCR signaling. mdpi.com |

Involvement in Cyclic Dimeric GMP (c-di-GMP) Signaling in Bacteria

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating the transition between motile and sessile lifestyles, including biofilm formation, as well as virulence and cell cycle progression. nih.govasm.orgnih.gov The intracellular concentration of c-di-GMP is tightly controlled by the coordinated activities of enzymes that synthesize and degrade this signaling molecule. nih.gov

Synthesis by Diguanylate Cyclases

The synthesis of c-di-GMP is catalyzed by a large and diverse family of enzymes known as diguanylate cyclases (DGCs). nih.govoup.com These proteins contain a conserved GGDEF domain, named after a highly conserved amino acid motif (Gly-Gly-Asp-Glu-Phe). nih.govpnas.org DGCs utilize two molecules of guanosine triphosphate (GTP) as a substrate to produce one molecule of c-di-GMP. oup.com

Many DGCs are multi-domain proteins that also contain N-terminal sensory domains. These domains allow the DGCs to perceive a wide range of environmental and cellular signals, such as light, oxygen, and nitric oxide, thereby modulating their enzymatic activity in response to specific stimuli. asm.org This integration of sensory input with enzymatic output allows bacteria to fine-tune their c-di-GMP levels and, consequently, their behavior in response to changing conditions.

Degradation by Phosphodiesterases

The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide. nih.gov There are two main families of c-di-GMP-specific PDEs, distinguished by their conserved catalytic domains: the EAL domain-containing proteins and the HD-GYP domain-containing proteins. nih.govnih.gov

EAL domain phosphodiesterases, the more prevalent of the two, cleave c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG). nih.govnih.gov This pGpG is then further hydrolyzed into two molecules of guanosine monophosphate (GMP) by other enzymes, such as oligoribonucleases. nih.gov The catalytic activity of EAL domains is dependent on the presence of metal ions, typically Mg2+ or Mn2+. nih.govnih.gov

HD-GYP domain phosphodiesterases, on the other hand, are capable of hydrolyzing c-di-GMP directly into two molecules of GMP. nih.govasm.org These enzymes are also metal-dependent, often utilizing iron for their catalytic activity. asm.org

| Enzyme Family | Domain | Function | Substrate | Product(s) |

| Diguanylate Cyclases | GGDEF | Synthesis of c-di-GMP | 2 x GTP | c-di-GMP |

| Phosphodiesterases | EAL | Degradation of c-di-GMP | c-di-GMP | pGpG |

| Phosphodiesterases | HD-GYP | Degradation of c-di-GMP | c-di-GMP | 2 x GMP |

Downstream Effectors and Regulatory Functions (e.g., biofilm formation, motility, virulence)

Elevated intracellular levels of c-di-GMP generally promote a sessile, community-based lifestyle, characterized by biofilm formation, and often correlate with reduced motility and, in some cases, altered virulence. asm.orgnih.govresearchgate.net c-di-GMP exerts its regulatory effects by binding to a diverse array of downstream effector molecules, which can be proteins or RNA riboswitches. nih.gov

One of the most well-characterized classes of c-di-GMP protein effectors are those containing a PilZ domain. nih.govwordpress.com Binding of c-di-GMP to the PilZ domain induces a conformational change in the protein, leading to the modulation of its activity or its interaction with other proteins. nih.gov For example, in some bacteria, a PilZ domain-containing protein, upon binding c-di-GMP, interacts with the flagellar motor to inhibit motility. asm.org

c-di-GMP also regulates the production of exopolysaccharides, which are key components of the biofilm matrix. nih.gov In Pseudomonas aeruginosa, for instance, high levels of c-di-GMP stimulate the production of the Pel and Psl exopolysaccharides, contributing to biofilm formation. asm.org

The regulation of virulence by c-di-GMP is complex and can vary between different bacterial species. nih.gov In some pathogens, high c-di-GMP levels are associated with increased virulence factor expression, while in others, the opposite is true. nih.govwordpress.com This highlights the intricate and context-dependent nature of c-di-GMP signaling in bacterial pathogenesis.

| Regulatory Function | Effect of High c-di-GMP | Example of Effector/Mechanism |

| Biofilm Formation | Promotes | Stimulation of exopolysaccharide synthesis. nih.govasm.org |

| Motility | Inhibits | Binding to PilZ domain proteins that interact with the flagellar motor. asm.orgnih.gov |

| Virulence | Varies | Regulation of virulence factor expression. nih.govwordpress.com |

Regulation of Gene Expression Studies involving Guanosine Monophosphate

Guanosine monophosphate, particularly in its cyclic form (cGMP), plays a significant role in the regulation of gene expression in a variety of cell types. ahajournals.orgahajournals.org The effects of cGMP on gene expression can be both positive and negative and occur at both the transcriptional and post-transcriptional levels. ahajournals.org

The primary mediator of cGMP's effects on gene expression is PKG. ahajournals.org Activated PKG can phosphorylate various transcription factors, thereby altering their ability to bind to DNA and regulate the transcription of target genes. ahajournals.org One such transcription factor is the cAMP-response element binding protein (CREB). PKG can directly phosphorylate CREB, leading to the activation of genes containing cAMP response elements in their promoters. ahajournals.org

The influence of cGMP on gene expression can also be indirect, occurring through the modulation of other signaling pathways. ahajournals.org For example, cGMP can influence the activity of mitogen-activated protein kinase (MAPK) pathways, which in turn regulate a host of transcription factors. ahajournals.orgahajournals.org

Furthermore, cGMP has been shown to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. researchgate.net For instance, in vascular smooth muscle cells, cGMP has an anti-proliferative effect, which is mediated in part by the induction of MAP kinase phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates MAP kinases. ahajournals.org

In the context of the nervous system, the cGMP signaling pathway is involved in neuroplasticity and neuronal function by influencing gene expression. wikipedia.org

| Transcription Factor/Pathway | Regulation by cGMP/PKG | Outcome |

| CREB | Direct phosphorylation by PKG. ahajournals.org | Activation of gene transcription. ahajournals.org |

| MAPK Pathways | Indirect modulation. ahajournals.orgahajournals.org | Regulation of various downstream transcription factors. ahajournals.orgahajournals.org |

| MKP-1 | Increased mRNA expression. ahajournals.org | Inhibition of cell proliferation. ahajournals.org |

Guanosine Monophosphate in Metabolic Regulation and Energy Transfer Studies

Guanosine-2'-monophosphate (2'-GMP) is not a central player in high-energy transfer cycles like adenosine (B11128) triphosphate (ATP). Instead, its primary role in metabolic regulation is linked to its position as an intermediate in the purine (B94841) salvage pathway. This pathway is a critical component of nucleotide metabolism, allowing cells to recycle pre-existing purine bases and nucleosides, thereby conserving the significant energy resources required for de novo (from scratch) synthesis. pediaa.comdifferencebetween.com

The formation of 2'-GMP typically occurs through the breakdown of ribonucleic acid (RNA). nih.gov During RNA catabolism, intermediate products like guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) are generated, which are then hydrolyzed to form a mixture of 2'-GMP and 3'-GMP. nih.gov These monophosphates are subsequently dephosphorylated to yield the nucleoside guanosine. nih.gov This salvaged guanosine can then be re-phosphorylated to re-enter the guanosine nucleotide pool, or it can be further broken down.

The key metabolic and energetic significance of this process lies in its efficiency. The de novo synthesis of a single purine nucleotide is an intricate and energetically demanding process. youtube.com In contrast, the salvage pathway provides a metabolically economical shortcut. pediaa.com By recycling purines from degraded RNA via intermediates like 2'-GMP, the cell bypasses the costly initial steps of purine ring construction, leading to substantial savings in ATP. youtube.comresearchgate.net This is particularly vital in tissues that have limited or no capacity for de novo synthesis and are heavily reliant on salvage pathways. differencebetween.com While both pathways contribute to maintaining the necessary purine nucleotide pools, the salvage pathway's energy-efficient nature underscores its importance in cellular homeostasis. nih.govaacrjournals.org

| Pathway | Starting Materials | Energy Cost (per purine molecule) | Significance |

|---|---|---|---|

| De Novo Synthesis | Ribose-5-phosphate, Amino Acids, CO₂, etc. differencebetween.com | High (consumes multiple ATP molecules) youtube.comresearchgate.net | Builds purines from basic precursors; essential for initial nucleotide pool generation. |

| Salvage Pathway | Pre-formed purine bases/nucleosides (e.g., from RNA degradation via 2'-GMP) differencebetween.com | Low (significantly less ATP consumed than de novo) pediaa.comresearchgate.net | Recycles purines, conserving cellular energy; critical in specific tissues. differencebetween.com |

Guanosine Monophosphate in Cellular Stress Response Mechanisms

This compound (2'-GMP) emerges as a key intermediate in a specific biochemical pathway activated during cellular stress, particularly in response to physical injury. nih.gov Various stressors, such as tissue wounding, trigger the degradation of cellular RNA. nih.govnih.govtandfonline.com This process does not immediately yield monophosphates but rather generates 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cGMP, as primary breakdown products. nih.govkpfu.ru

Research has demonstrated a significant and rapid accumulation of these non-canonical cyclic nucleotides following stress. For instance, studies in the plant Arabidopsis thaliana have shown that wounding stress leads to a substantial—approximately five-fold—increase in the concentration of 2',3'-cGMP in leaf tissue. nih.gov This upregulation of 2',3'-cGMP is a direct consequence of RNA catabolism initiated by the stress event. nih.gov

Once formed, 2',3'-cGMP is metabolized by phosphodiesterases into its corresponding linear monophosphates, 2'-GMP and 3'-GMP. nih.gov These molecules represent a transitional step in the pathway. The ultimate product of this cascade is the nucleoside guanosine, which is generated by the dephosphorylation of 2'-GMP and 3'-GMP. nih.gov Guanosine is recognized as a crucial tissue-protective compound, exhibiting neuroprotective and renoprotective properties. nih.gov Therefore, the stress-induced production of 2'-GMP is an integral part of the "2',3'-cGMP-guanosine pathway," a defensive mechanism that converts the byproducts of RNA damage into a beneficial, protective agent. nih.gov This pathway may act in concert with a parallel adenosine-producing pathway to provide robust organ and cell protection following injury. nih.gov

| Organism/Model | Stress Type | Observed Molecular Change | Reference |

|---|---|---|---|

| Plants (Arabidopsis thaliana) | Wounding | ~5-fold up-regulation of 2',3'-cGMP (precursor to 2'-GMP). nih.gov | nih.gov |

| Mammalian and Plant Cells | Tissue Injury / Wounding | Increased levels of 2',3'-cNMPs from RNA degradation. nih.govnih.govtandfonline.com | nih.govnih.govtandfonline.com |

| Bacterial Cells (E. coli, Salmonella enterica) | Cellular Stress | Production of 2',3'-cNMPs via RNA degradation by RNase I. tandfonline.com | tandfonline.com |

Iv. Enzymology and Biomolecular Interactions of 2 Gmp

Ribonuclease T1 (RNase T1) Interaction with 2'-GMP

Ribonuclease T1 (RNase T1), an endonuclease from Aspergillus oryzae, is renowned for its high specificity in cleaving single-stranded RNA at the 3'-end of guanosine (B1672433) residues. nih.gov The compound 2'-GMP acts as a potent inhibitor of this reaction and has been instrumental in elucidating the geometry of the enzyme's active site and the molecular basis of its guanosine recognition. nih.gov

The interaction between RNase T1 and 2'-GMP is a cornerstone for understanding the enzyme's stringent specificity for guanine (B1146940) bases. X-ray crystallography studies of the RNase T1-2'-GMP complex have provided a detailed map of the binding site. The binding of the nucleotide is primarily facilitated by amino acid residues 38-46 of the protein. nih.gov The guanine base is recognized through a series of hydrogen bonds and a stacking interaction with the side chain of Tyr45. nih.gov Specifically, the guanine's O6 and N1H atoms form hydrogen bonds with the peptide NH and C=O groups of the enzyme's backbone. nih.gov

In the complex, 2'-GMP adopts a syn-conformation with a C2'-endo sugar pucker. nih.gov Molecular dynamics simulations have further refined this understanding, showing that the presence of water molecules in the active site is crucial for maintaining the interactions observed in the crystal structure, including the hydrogen bonds responsible for enzyme-inhibitor recognition. nih.gov

| Interacting Residue (RNase T1) | Role in 2'-GMP Binding |

| Tyr42 - Tyr45 | Recognition of the guanine base. nih.gov |

| Tyr45 | Stacking interaction with the guanine base. nih.gov |

| His40, Glu58, Arg77, His92 | Catalytically active residues located in the binding site. nih.gov |

| Residues 38-46 | Primary region for nucleotide binding. nih.gov |

The binding of 2'-GMP to RNase T1 induces distinct conformational changes in the enzyme. Molecular dynamics simulations reveal a "closing" of the active site upon 2'-GMP binding. nih.gov This conformational shift is accompanied by a reduction in the mobility of the active site residues, indicating a more ordered and stable complex. nih.gov

The presence of 2'-GMP also influences the dynamics of residues distant from the active site. For instance, the motion of Trp-59 is altered upon inhibitor binding, suggesting that structural changes are transmitted from the active site through the protein matrix. nih.gov Furthermore, the binding of 2'-GMP affects the motion of Tyr-45, which is thought to create a hydrophobic environment that enhances the specificity of the protein-nucleic acid interaction. nih.gov

As a competitive inhibitor, 2'-GMP provides a static picture of the substrate bound in the active site, which is invaluable for deducing the catalytic mechanism of RNase T1. The geometry of the active site in the RNase T1-2'-GMP complex is consistent with a mechanism of phosphodiester hydrolysis involving a transesterification step. nih.gov In this proposed mechanism, His40 and/or Glu58 act as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose. nih.govresearchgate.net Subsequently, His92 acts as a general acid, donating a proton to the leaving 5'-hydroxyl group. nih.govresearchgate.net The catalytically essential residues His40, Glu58, Arg77, and His92 are all strategically located within the major β-sheet of the enzyme, providing a structurally stable environment for catalysis. nih.gov

Molecular dynamics simulations have provided further support for this mechanism, showing that the sidechain of His92 forms a direct hydrogen bond with the phosphate (B84403) group of 2'-GMP in the presence of water, a key interaction for catalysis. nih.gov

Interactions with Other Nucleases (e.g., RNase Sa)

The interaction of 2'-GMP is not limited to RNase T1. It also serves as an inhibitor for other guanine-specific ribonucleases, such as RNase Sa from Streptomyces aureofaciens. The crystal structure of the RNase Sa-2'-GMP complex has been determined, revealing the basis for its guanine specificity. nih.gov

In the RNase Sa-2'-GMP complex, the guanine base is stabilized through hydrogen bonds and stacking interactions within the active site, similar to what is observed in RNase T1. xray.cz However, the specific residues involved in these interactions differ between the two enzymes, reflecting their distinct evolutionary origins. The binding of 2'-GMP to RNase Sa confirms the structural basis for its guanine specificity, although the precise roles of the catalytic residues are still under investigation. nih.gov

A comparison of the active sites of RNase Sa and a related enzyme, RNase Sa2, complexed with 3'-GMP, revealed that a key difference lies in a single amino acid residue (Gln32 in RNase Sa versus Arg34 in RNase Sa2) that affects phosphate group binding and may explain the lower catalytic efficiency of RNase Sa2. xray.cz

Guanylate Kinase (GMP Kinase) Activity towards GMP Isomers

Guanylate kinase (GK), also known as GMP kinase, is a crucial enzyme in the purine (B94841) salvage pathway. wikipedia.org It belongs to the family of transferases and is highly conserved across prokaryotes and eukaryotes. wikipedia.org The primary and well-established function of this enzyme is to catalyze the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (B83284) (GDP). wikipedia.org

The phosphorylation of GMP by guanylate kinase is an ATP-dependent process. wikipedia.org The enzyme utilizes ATP as the phosphate donor to convert GMP into GDP, with ADP being the other product of the reaction. wikipedia.org This reaction is essential for recycling GMP and, indirectly, for the synthesis of GTP and cGMP. wikipedia.org The systematic name for this enzyme is ATP:GMP phosphotransferase, and it is also commonly referred to as 5'-GMP kinase, highlighting its specificity for the 5'-isomer of guanosine monophosphate. wikipedia.org While the enzyme can also act on deoxyguanosine monophosphate (dGMP), there is no evidence in the current scientific literature to suggest that Guanylate Kinase can phosphorylate 2'-GMP. expasy.org Its activity appears to be specific to the 5'-position of the ribose sugar.

Substrate Specificity for Guanosine Monophosphates

The generation of 2'-GMP is primarily linked to the activity of a specific class of enzymes known as 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases). These enzymes exhibit a distinct substrate specificity, hydrolyzing the phosphodiester bond of 2',3'-cyclic nucleotides to yield the corresponding 2'-nucleoside monophosphate.

The enzyme's preference for purine substrates is highlighted by a significantly higher Michaelis constant (Km) for pyrimidine (B1678525) nucleotides like 2',3'-cyclic uridine (B1682114) monophosphate (2',3'-cUMP), indicating a lower affinity. researchgate.net This inherent specificity ensures that the production of 2'-GMP is a regulated process, tied to the availability of its 2',3'-cyclic precursor.

Table 1: Kinetic Parameters of Bovine Brain CNPase for a Pyrimidine Substrate

| Substrate | Km (mM) | Vmax (µmol/min/U) |

|---|---|---|

| 2',3'-cUMP | 16 | 0.15 |

This table is based on data for a pyrimidine substrate, illustrating the lower affinity of CNPase for non-purine nucleotides. researchgate.net

Cyclic Nucleotide Phosphodiesterase (PDE) Interactions and Specificity

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating the levels of the second messengers 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP). Their primary role is to hydrolyze these cyclic nucleotides to their respective 5'-monophosphate forms.

The hydrolysis of 3',5'-cyclic guanosine monophosphate (cGMP) by the vast majority of characterized phosphodiesterases (PDEs) exclusively yields 5'-guanosine monophosphate (5'-GMP). nih.gov This reaction is a critical step in terminating cGMP-mediated signaling pathways. The cleavage of the 3'-phosphodiester bond in the cyclic structure results in the formation of the 5'-monophosphate.

Conversely, the formation of 2'-guanosine monophosphate (2'-GMP) arises from a different cyclic precursor, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP). This hydrolysis is catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases), which specifically cleave the 3'-phosphodiester bond of the 2',3'-cyclic phosphate to produce the 2'-mononucleotide. a-star.edu.sgwikipedia.org Therefore, the generation of 2'-GMP and 5'-GMP occurs through distinct enzymatic pathways acting on different cyclic guanosine monophosphate isomers.

The PDE superfamily is composed of 11 distinct families, each with multiple subtypes and splice variants, exhibiting varying substrate specificities, kinetic properties, and regulatory mechanisms. nih.gov This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling.

PDEs are broadly categorized based on their substrate preference:

cAMP-specific PDEs: PDE4, PDE7, and PDE8.

cGMP-specific PDEs: PDE5, PDE6, and PDE9.

Dual-substrate PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11, which can hydrolyze both cAMP and cGMP. nih.gov

The regulation of these subtypes is complex. For instance, PDE1 is stimulated by Ca²⁺/calmodulin, linking calcium and cyclic nucleotide signaling pathways. ahajournals.org PDE2 is allosterically activated by cGMP, which enhances its hydrolysis of cAMP, representing a point of cross-talk between the two signaling pathways. ahajournals.org PDE3, on the other hand, is inhibited by cGMP. ahajournals.org PDE5, a key enzyme in cardiovascular function and the target of various drugs, is highly specific for cGMP and is itself allosterically activated by cGMP binding to its regulatory GAF domains. nih.gov

While extensive research has characterized the interactions of PDEs with 3',5'-cGMP and its product 5'-GMP, there is a notable lack of specific data on the direct interaction of Guanosine-2'-monophosphate with the various PDE subtypes, either as a substrate or a regulator. The distinct metabolic pathway for 2'-GMP formation suggests that it may not play a direct role in the feedback or feedforward regulation of the mainstream 3',5'-cGMP-hydrolyzing PDEs.

Table 2: Substrate Specificity of Major PDE Families

| PDE Family | Primary Substrate(s) | Regulation by cGMP |

|---|---|---|

| PDE1 | cAMP and cGMP | - |

| PDE2 | cAMP and cGMP | Allosteric Activation |

| PDE3 | cAMP and cGMP | Competitive Inhibition |

| PDE4 | cAMP | - |

| PDE5 | cGMP | Allosteric Activation |

| PDE6 | cGMP | - |

| PDE7 | cAMP | - |

| PDE8 | cAMP | - |

| PDE9 | cGMP | - |

| PDE10 | cAMP and cGMP | - |

| PDE11 | cAMP and cGMP | - |

This table provides a general overview of the substrate specificity and regulation by cGMP for the main PDE families. nih.govahajournals.org

V. Structural Biology and Biophysical Characterization of 2 Gmp

Nuclear Magnetic Resonance (NMR) Spectroscopy of Guanosine (B1672433) Monophosphate

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing a complementary perspective to the static picture from X-ray crystallography.

NMR studies have been instrumental in determining the solution conformation of 2'-GMP, particularly when bound to enzymes. Analysis of 500-MHz NMR spectra of 2'-GMP bound to the mutant RNase T1 (Y45W) in solution has indicated that the molecule exhibits a C3'-endo type pucker for its ribose ring. rsc.org This finding is consistent with the crystal structure of this particular complex and also aligns with the solution conformation of 2'-GMP when bound to the wild-type enzyme. rsc.org

While detailed NMR data for free 2'-GMP in solution is not extensively documented in the literature, studies on the related 5'-GMP have shown that it exists in an equilibrium between different conformations, with the anti-conformation about the glycosidic bond being predominant in aqueous solution. The conformational dynamics of free 2'-GMP in solution are likely to be complex, involving an equilibrium between different ribose puckers and rotation around the glycosidic bond. The lack of comprehensive NMR studies on free 2'-GMP in solution limits a detailed understanding of its intrinsic conformational preferences, which are undoubtedly influenced by factors such as pH, temperature, and ionic strength.

Ligand-Protein Interaction Mapping via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the interactions between ligands, such as Guanosine-2'-monophosphate (2'-GMP), and proteins at an atomic level. Studies utilizing ¹H and ³¹P NMR have provided insights into the binding mode of 2'-GMP with proteins like histone and ribonuclease T1. nih.govnih.gov

In the case of 2'-GMP's interaction with histone, a combination of ¹H and ³¹P NMR techniques was employed to analyze the binding mode, as no crystal structures of this complex were available in the Protein Data Bank. nih.govresearchgate.net The formation of the complex was initially confirmed through ³¹P-diffusion ordered spectroscopy (DOSY) and ³¹P-T₁ measurements. nih.govresearchgate.net Further investigation using ¹H{¹H} saturation transfer difference (STD) experiments revealed that the H2' and H3' signals of 2'-GMP were significantly attenuated upon binding to histone. nih.govresearchgate.net This observation suggests that the ribose H2' and H3' protons have a low contribution to the binding epitopes. nih.govresearchgate.net Complementary Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) experiments with ³¹P detection also indicated that the phosphate (B84403) group, being in proximity to the H2' and H3' protons, has limited access to the histone protein. nih.govresearchgate.net

NMR has also been instrumental in determining the conformation of 2'-GMP when bound to a mutant form of ribonuclease T1 (Y45W). nih.gov Analysis of 500-MHz NMR spectra indicated that 2'-GMP, when bound to the mutant enzyme in solution, adopts a C3'-endo type pucker in its sugar ring. nih.gov This conformation is similar to that observed when 2'-GMP is bound to the wild-type enzyme in solution. nih.gov The glycosyl torsion angle of the bound 2'-GMP was determined to be in the syn conformation. nih.gov

These NMR-based studies provide detailed mapping of the binding interface and conformational changes of 2'-GMP upon interaction with proteins, highlighting the specific molecular regions involved in the recognition and binding process.

| Technique | Protein | Key Findings for 2'-GMP |

| ¹H/³¹P NMR Spectroscopy | Histone | Low contribution of H2' and H3' protons to binding epitopes; limited access of the phosphate group to the protein. nih.govresearchgate.net |

| 500-MHz NMR Spectroscopy | Ribonuclease T1 (Y45W mutant) | Adopts a C3'-endo sugar pucker and a syn conformation for the glycosyl torsion angle upon binding. nih.gov |

Supramolecular Assembly and Self-Organization of Guanosine Monophosphates

Guanosine monophosphates, including 2'-GMP, exhibit a remarkable ability to self-organize into various supramolecular structures. This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding and base stacking.

G-Quadruplex Formation Studies

Guanine-rich nucleic acid sequences are well-known for their propensity to form four-stranded helical structures known as G-quadruplexes. wikipedia.org These structures are composed of stacked G-quartets, which are planar arrays of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. mdpi.com The formation and stability of G-quadruplexes are significantly influenced by the presence of metal cations. nih.gov While much of the research has focused on guanosine 5'-monophosphate (5'-GMP) and G-rich DNA or RNA sequences, the fundamental principles of G-tetrad formation through Hoogsteen hydrogen bonding are inherent to the guanine base itself and are thus relevant to other guanosine monophosphate isomers. mdpi.com The self-assembly process typically involves the initial formation of G-quartets, which then stack on top of each other to form the core of the G-quadruplex structure. nih.gov

Ribbon-type Structures and other Self-Assemblies

Beyond the well-studied G-quadruplexes, guanosine monophosphates can also form other organized supramolecular structures, such as ribbon-type assemblies. beilstein-journals.orgnih.gov The formation of these structures is highly dependent on the surrounding environmental conditions, including temperature and molecular concentration. beilstein-journals.orgnih.gov For instance, when guanosine monophosphates are intercalated into the interlayer space of layered double hydroxides (LDHs), they can be induced to form ribbon-type supramolecular assemblies at lower temperatures (e.g., 20, 40, and 60 °C). beilstein-journals.orgnih.gov In contrast, at higher temperatures (e.g., 80 and 100 °C), the individual GMP molecules tend to exist in a separated, single molecular orientation. beilstein-journals.orgnih.gov

The intermolecular interaction energy within these ribbon-type assemblies has been estimated using differential scanning calorimetry to be approximately 101 kJ/mol, which is indicative of strong intermolecular interactions, likely corresponding to double hydrogen bonds between the guanosine molecules. beilstein-journals.orgnih.govnih.gov The ability to switch between a single molecular state and a ribbon-type assembly by controlling external factors like temperature demonstrates the dynamic nature of these self-organized systems. beilstein-journals.orgnih.gov

Role of Metal Ions in Guanosine Monophosphate Supramolecular Structures

Metal ions play a pivotal and multifaceted role in the formation and stabilization of supramolecular structures derived from guanosine monophosphates. nih.govsemanticscholar.org In the context of G-quadruplexes, monovalent cations are often essential for their formation. nih.gov These cations, such as potassium (K⁺), are of an appropriate size to fit into the central cavity formed between two adjacent G-quartets. wikipedia.orgnih.gov By coordinating with the oxygen atoms of the guanine bases, these metal ions effectively stabilize the stacked arrangement of the G-tetrads. mdpi.comnih.gov

The pH of the environment can dictate the coordination sites of metal ions with GMP. semanticscholar.org In slightly basic conditions, metal coordination is favored through the nitrogen atoms of the guanine base. semanticscholar.org Conversely, in acidic environments, coordination tends to occur through the oxygen atoms of the phosphate group. semanticscholar.org For example, studies on the formation of supramolecular complexes between GMP and cadmium (Cd(II)) ions have shown that at a pH of 6, the coordination primarily involves the phosphate oxygen, leading to the formation of a chiral supramolecular complex. semanticscholar.org The careful selection of metal ions and control of pH are therefore critical parameters for directing the self-assembly of guanosine monophosphates into specific supramolecular architectures. semanticscholar.org

| Metal Ion | Role in Supramolecular Structure |

| Monovalent Cations (e.g., K⁺) | Stabilize G-quadruplexes by coordinating with oxygen atoms in the central cavity between G-quartets. mdpi.comnih.gov |

| Divalent Cations (e.g., Cd²⁺) | Coordinate with GMP to form supramolecular complexes, with the coordination site (phosphate oxygen or guanine nitrogen) being pH-dependent. semanticscholar.org |

Intercalation in Layered Materials (e.g., Layered Double Hydroxides)

Layered double hydroxides (LDHs) can serve as hosts for the intercalation of guanosine monophosphates (GMPs), providing a confined environment that influences their molecular arrangement. beilstein-journals.orgnih.gov LDHs are composed of positively charged layers, which can accommodate anionic molecules like GMP in the interlayer space through ion exchange. beilstein-journals.orgnih.gov

The molecular arrangement of GMP within the LDH interlayer is highly sensitive to the synthesis conditions, such as the molar ratio of GMP to LDH and the reaction temperature. beilstein-journals.orgnih.gov A GMP/LDH molar ratio of 1:2, which aligns with the charge balance between the anionic GMP and the positively charged LDH sheets, has been shown to facilitate efficient intercalation. beilstein-journals.orgnih.gov As mentioned previously, temperature plays a crucial role in directing the supramolecular assembly of the intercalated GMP. At lower temperatures (20-60 °C), GMP molecules tend to self-assemble into ribbon-type structures within the LDH galleries. beilstein-journals.orgnih.gov At higher temperatures (80-100 °C), the GMP molecules are more likely to be present as individual, separated entities. beilstein-journals.orgnih.gov This demonstrates that the confined space of the LDH interlayer can be utilized to control the supramolecular organization of guanosine monophosphates. beilstein-journals.orgnih.gov

| Condition | Intercalated GMP Arrangement in LDH |

| Low Temperature (20-60 °C) | Formation of ribbon-type supramolecular assemblies. beilstein-journals.orgnih.gov |

| High Temperature (80-100 °C) | Exists as separated, single molecules. beilstein-journals.orgnih.gov |

Vi. Computational Chemistry and Molecular Modeling of 2 Gmp

Molecular Dynamics (MD) Simulations of 2'-GMP and its Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how molecules like 2'-GMP behave over time.

MD simulations have been extensively used to study the interaction between 2'-GMP and the enzyme Ribonuclease T1 (RNase T1). RNase T1 specifically recognizes and cleaves RNA at the 3' side of guanine (B1146940) residues, and 2'-GMP acts as a potent inhibitor, making the RNase T1-2'-GMP complex an excellent model system for studying protein-nucleic acid interactions.